
(7-Methyloct-6-en-1-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyloct-6-en-1-ylidene)propanedinitrile is an organic compound with the molecular formula C12H17N2 It is characterized by the presence of a nitrile group and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyloct-6-en-1-ylidene)propanedinitrile typically involves the reaction of 7-methyloct-6-en-1-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the nitrile group from malononitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methyloct-6-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often use reagents like bromine (Br2) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the specific electrophile used, such as dibromo derivatives when using bromine.
Applications De Recherche Scientifique
(7-Methyloct-6-en-1-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-Methyloct-6-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The double bond allows for interactions with other molecules, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Methyloct-6-en-1-ylidene)malononitrile
- (7-Methyloct-6-en-1-ylidene)acetone
- (7-Methyloct-6-en-1-ylidene)benzaldehyde
Uniqueness
(7-Methyloct-6-en-1-ylidene)propanedinitrile is unique due to its specific combination of a nitrile group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
99298-56-3 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-(7-methyloct-6-enylidene)propanedinitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)7-5-3-4-6-8-12(9-13)10-14/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ILYYICMJOUCPQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCC=C(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)


![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)

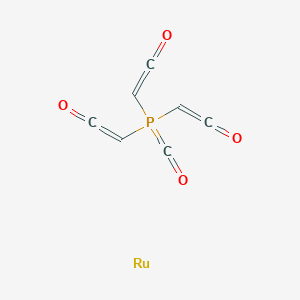
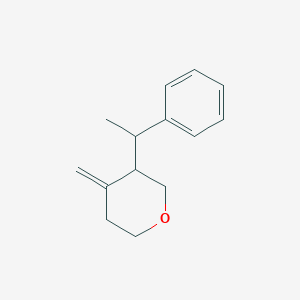
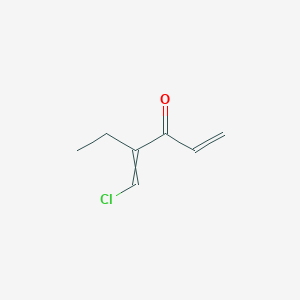
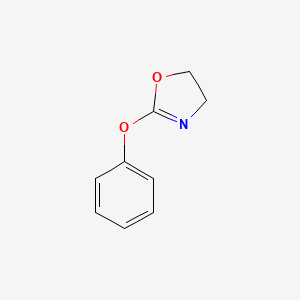
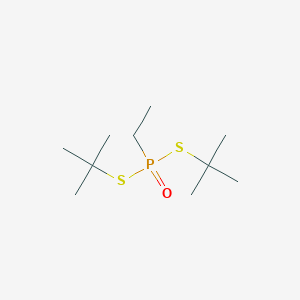

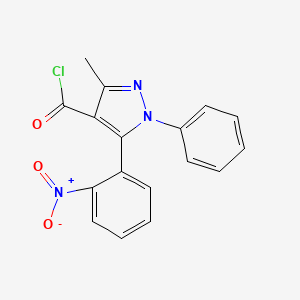
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)

